Cas no 844664-65-9 (Stannane, tributyl(4-decyl-2-thienyl)-)

Stannane, tributyl(4-decyl-2-thienyl)- structure
844664-65-9 structure
Product Name:Stannane, tributyl(4-decyl-2-thienyl)-
CAS No:844664-65-9
MF:C26H50SSn
MW:513.450206279755
CID:4460707
Update Time:2024-01-15

Stannane, tributyl(4-decyl-2-thienyl)- Chemical and Physical Properties

Names and Identifiers

    • Stannane, tributyl(4-decyl-2-thienyl)-
    • Tributyl(4-decyl-2-thienyl)stannane (ACI)
    • Inchi: 1S/C14H23S.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-14-11-12-15-13-14;3*1-3-4-2;/h11,13H,2-10H2,1H3;3*1,3-4H2,2H3;
    • InChI Key: OHSYEWACYNSRTF-UHFFFAOYSA-N
    • SMILES: S1C([Sn](CCCC)(CCCC)CCCC)=CC(CCCCCCCCCC)=C1

Stannane, tributyl(4-decyl-2-thienyl)- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
1.2 overnight, rt
Reference
Temperature-Modulated Optimization of High-Performance Polymer Solar Cells Based on Benzodithiophene-Difluorodialkylthienyl-Benzothiadiazole Copolymers: Aggregation Effect
Huang, Lanqi; et al, Macromolecules (Washington, 2019, 52(12), 4447-4457

Production Method 2

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether
1.2 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C
1.4 -
Reference
Controlling blend film morphology by varying alkyl side chain in highly coplanar donor-acceptor copolymers for photovoltaic application
Li, Yao-Wen; et al, Macromolecules (Washington, 2011, 44(16), 6370-6381

Production Method 3

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  rt; 3 h, reflux
1.2 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel ;  0 °C; overnight, reflux
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
2.2 overnight, rt
Reference
Temperature-Modulated Optimization of High-Performance Polymer Solar Cells Based on Benzodithiophene-Difluorodialkylthienyl-Benzothiadiazole Copolymers: Aggregation Effect
Huang, Lanqi; et al, Macromolecules (Washington, 2019, 52(12), 4447-4457

Production Method 4

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C; 3 h, -78 °C
1.2 1 h, -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Tuning Energy Levels of Low Bandgap Semi-Random Two Acceptor Copolymers
Zhou, Jinjun; et al, Macromolecules (Washington, 2013, 46(9), 3391-3394

Production Method 5

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; overnight, rt
Reference
Benzodithiophene-Dithienylbenzothiadiazole Copolymers for Efficient Polymer Solar Cells: Side-Chain Effect on Photovoltaic Performance
Huang, Lanqi; et al, ACS Applied Materials & Interfaces, 2018, 10(40), 34355-34362

Production Method 6

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
Reference
Effects of incorporated pyrazine on the interchain packing and photovoltaic properties of wide-bandgap D-A polymers for non-fullerene polymer solar cells
Kini, Gururaj P.; et al, Polymer Chemistry, 2019, 10(32), 4459-4468

Production Method 7

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  rt; 3 h, reflux
1.2 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel ;  0 °C; overnight, reflux
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; overnight, rt
Reference
Benzodithiophene-Dithienylbenzothiadiazole Copolymers for Efficient Polymer Solar Cells: Side-Chain Effect on Photovoltaic Performance
Huang, Lanqi; et al, ACS Applied Materials & Interfaces, 2018, 10(40), 34355-34362

Production Method 8

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt; 2 h, rt; rt → 0 °C
1.2 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel ;  0 °C; 0 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C; 3 h, -78 °C
2.2 1 h, -78 °C; -78 °C → rt; overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Tuning Energy Levels of Low Bandgap Semi-Random Two Acceptor Copolymers
Zhou, Jinjun; et al, Macromolecules (Washington, 2013, 46(9), 3391-3394

Stannane, tributyl(4-decyl-2-thienyl)- Raw materials

Stannane, tributyl(4-decyl-2-thienyl)- Preparation Products

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